molecular formula C11H9ClN2O2S2 B5769431 N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide

N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide

Cat. No. B5769431
M. Wt: 300.8 g/mol
InChI Key: AQNWBWCTUDOPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide, also known as COT-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide is not fully understood. However, studies have suggested that it inhibits the activity of the enzyme thioredoxin reductase, which plays a critical role in regulating cellular redox balance. This leads to an increase in reactive oxygen species (ROS) and a decrease in the levels of reduced glutathione, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts, and inhibit the activity of thioredoxin reductase. It has also been shown to have anti-inflammatory properties and can inhibit the production of nitric oxide and prostaglandin E2.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide in laboratory experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide is its potential toxicity. Studies have shown that it can cause liver and kidney damage in animal models, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide. One area of research is to further elucidate its mechanism of action and identify potential targets for drug development. Another area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Finally, further preclinical studies are needed to evaluate its safety and efficacy before it can be considered for clinical trials.
In conclusion, N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide involves a multi-step process that starts with the reaction of 2-chloroaniline with thiourea to form 2-chlorophenylthiourea. This intermediate is then reacted with chloroacetyl chloride to form N-(2-chlorophenyl)-2-chloroacetamide. Finally, the reaction of N-(2-chlorophenyl)-2-chloroacetamide with thiosemicarbazide in the presence of sodium ethoxide yields N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-cancer properties. Studies have shown that N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-7-3-1-2-4-8(7)13-9(15)5-17-11-14-10(16)6-18-11/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNWBWCTUDOPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetamide

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